N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Structural Features and IUPAC Nomenclature
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
- A 2,4-dimethylphenyl group at position 1 of the pyrazole ring.
- A 4-oxo group at position 4 of the pyrimidine ring.
- An N-(2,4-dimethylphenyl)acetamide moiety at position 5.
The IUPAC name derives from these substituents:
This compound.
This nomenclature aligns with similar pyrazolopyrimidine derivatives documented in PubChem (e.g., CID 18572465, CID 18572464).
| Structural Component | Position | Functional Role |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core | Provides aromaticity and planar geometry |
| 4-Oxo group | 4 | Enhances hydrogen-bonding capacity |
| 2,4-Dimethylphenyl | 1 | Modulates lipophilicity and steric bulk |
| N-(2,4-dimethylphenyl)acetamide | 5 | Introduces amide linkage for solubility |
Historical Context in Heterocyclic Chemistry
Pyrazolo[3,4-d]pyrimidines emerged as a focus of heterocyclic chemistry in the early 21st century due to their structural similarity to purine bases. Early synthetic routes, such as the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-ketoesters (reported in 2011), laid the groundwork for derivatization. The introduction of acetamide side chains, as seen in this compound, became prevalent after 2013, when structure–activity relationship (SAR) studies demonstrated enhanced kinase inhibition in analogues like 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea. Modifications at position 5, including acetamide appendages, were later optimized to improve pharmacokinetic properties.
Significance of Pyrazolopyrimidine-Acetamide Hybrid Architectures
The fusion of pyrazolopyrimidine cores with acetamide functionalities creates multifunctional scaffolds with dual pharmacological effects:
- Heterocyclic Core : The pyrazolo[3,4-d]pyrimidine system mimics adenosine, enabling interactions with ATP-binding pockets in kinases.
- Acetamide Side Chain : The N-arylacetamide group introduces hydrogen-bond donors/acceptors, enhancing target selectivity. For example, compound 33 from a 2013 study (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) achieved complete tumor regression in xenograft models via FLT3 and VEGFR2 inhibition.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-18(15(2)10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZRASXXSRHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
- Structural Features :
- A pyrazolo[3,4-d]pyrimidine core.
- An acetamide functional group.
- A dimethylphenyl substituent.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Kinases : These compounds often target specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest potential antifungal and antibacterial activities, possibly through interference with microbial metabolism.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Tested Against | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.39 μM | |
| Antimicrobial | Various bacterial strains | Not specified | |
| Antifungal | Fungal strains | Not specified |
Case Study 1: Anticancer Efficacy
A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids to identify potential anticancer agents. This compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.39 μM, indicating its potential as an effective anticancer agent .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound inhibits the polo-like kinase 1 (Plk1), a critical regulator in cell division and proliferation. By targeting Plk1's polo-box domain (PBD), the compound disrupts its function in cancer cells while minimizing cytotoxic effects on normal cells .
Scientific Research Applications
Reaction Conditions
Optimal conditions are crucial for maximizing yield and purity. Common reagents include:
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
Chemistry
In synthetic chemistry, N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide serves as a building block for the development of more complex molecules. Its unique structure allows chemists to explore new pathways for synthesis and functionalization.
Biology
The compound has been studied for its potential biological activities:
- Anti-inflammatory Activity : Exhibits significant inhibition of cyclooxygenase (COX) enzymes. For example, IC50 values for related compounds range from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | IC50 values as low as 0.02 μM for COX inhibition |
| Antimicrobial | Effective against multiple bacterial and fungal strains |
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic potential:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains by disrupting nucleic acid synthesis or cell membrane integrity.
Case Studies
- Anti-inflammatory Efficacy : A study published in Frontiers in Chemistry highlighted superior COX inhibitory activity of pyrazole derivatives compared to established drugs.
- Antimicrobial Screening : Research detailed in MDPI showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Studies indicate that similar compounds can induce apoptosis in cancer cell lines through various pathways:
- Activation of caspases.
- Modulation of apoptotic proteins.
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | IC50 values as low as 0.02 μM for COX inhibition |
| Antimicrobial | Effective against multiple bacterial and fungal strains |
| Antitumor | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]Pyrimidinone Derivatives
2-[1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl]-N-(2-Methoxyphenyl)Acetamide ()
- Structural Differences : The phenyl group at position 1 is substituted with fluorine (4-fluorophenyl), and the acetamide is linked to a 2-methoxyphenyl group.
- Impact: The 4-fluorophenyl group may enhance binding affinity via electron-withdrawing effects but could reduce solubility compared to the unsubstituted phenyl in the target compound .
Example 83 ()
- Structure: Contains a chromen-4-one moiety fused with the pyrazolo[3,4-d]pyrimidinone core and a dimethylamino-isopropoxy-phenyl group.
- The dimethylamino-isopropoxy-phenyl group enhances solubility but may introduce steric hindrance during target binding .
Heterocyclic Acetamide Derivatives
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide ()
- Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a quinazoline dione and uses a 2,4-dichlorophenyl-methyl acetamide group.
- Impact :
Pyrimido[4,5-d]Pyrimidinone Derivatives ()
- Example : Compounds with methoxy and methylpiperazine substituents.
- Impact: Methylpiperazine improves water solubility and pharmacokinetics, a feature absent in the target compound’s structure .
Agrochemical Acetamides ()
Thenylchlor (2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide)
- Structural Differences : Contains a thienyl-methyl group and dual chloro/dimethylphenyl substitution.
- Chlorine atoms enhance environmental persistence, a trait undesirable in drugs but advantageous in agrochemicals .
Key Comparative Data Table
Q & A
Q. What in vivo models are appropriate for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
